

In-depth Technical Guide: 4-(4-Methylphenoxy)piperidine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(4-Methylphenoxy)piperidine

CAS No.: 63843-49-2

Cat. No.: B1318661

[Get Quote](#)

Abstract

This technical guide offers a comprehensive examination of **4-(4-methylphenoxy)piperidine**, a heterocyclic amine of significant interest within the fields of medicinal chemistry and drug development. This document will cover its fundamental physicochemical properties, established synthesis protocols, and potential pharmacological relevance. The content is structured to provide researchers, scientists, and drug development professionals with a robust foundational understanding of this compound, emphasizing practical applications and the rationale behind experimental procedures.

Core Chemical and Physical Properties

4-(4-Methylphenoxy)piperidine is an organic molecule characterized by a piperidine ring connected via an ether linkage to a 4-methylphenyl (p-tolyl) group. The piperidine moiety is a common structural feature in many pharmaceuticals.

Key Identifiers and Properties:

Property	Value	Source
IUPAC Name	4-(4-Methylphenoxy)piperidine	[1]
Synonyms	4-(p-Tolyloxy)piperidine	[1]
CAS Number	63843-49-2 (for hydrochloride salt)	[2]
Molecular Formula	C ₁₂ H ₁₇ NO	[1]
Molecular Weight	191.27 g/mol (free base)	[1]
Molecular Weight (HCl salt)	227.73 g/mol	[2]
Appearance	White powder (hydrochloride salt)	[2]

Physicochemical Characteristics

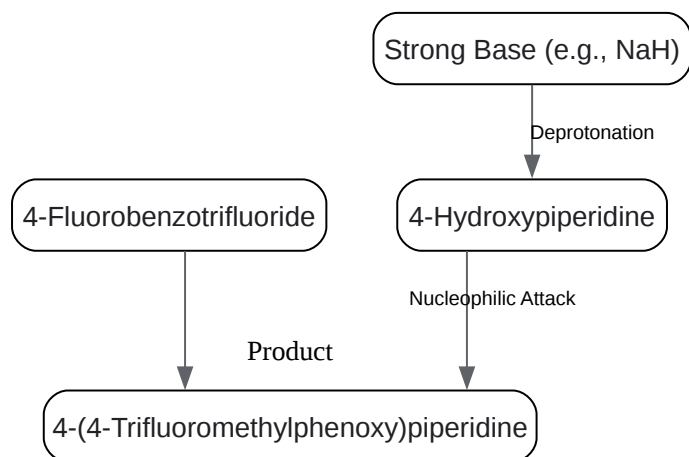
The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic behavior.

Parameter	Predicted/Estimated Value	Significance in Drug Development
pKa	~11.22 (for the piperidine nitrogen)	The basicity of the piperidine nitrogen is a dominant feature, ensuring it is predominantly protonated at physiological pH. This positive charge is crucial for forming ionic interactions with biological targets, such as acidic amino acid residues in receptor binding pockets.
XlogP	2.4	This value indicates a moderate degree of lipophilicity, suggesting a favorable balance between aqueous solubility and permeability across biological membranes, which can be a predictor of good oral bioavailability.
Solubility	The hydrochloride salt form exhibits enhanced solubility in aqueous solutions.	Improved solubility is advantageous for drug formulation and administration. [2]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of **4-(4-methylphenoxy)piperidine** can be efficiently achieved through nucleophilic aromatic substitution. A common and reliable method involves the reaction of 4-hydroxypiperidine with an activated aryl compound.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of an aryloxypiperidine derivative.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a related compound, 4-phenyl-4-(4-trifluoromethylphenoxy)piperidine.[3]

- **Preparation:** In a round-bottom flask under an inert atmosphere, a mixture of 4-hydroxypiperidine and a suitable solvent like dimethyl sulfoxide (DMSO) is prepared.
- **Deprotonation:** A strong base, such as sodium hydride (as a 50% dispersion in oil), is carefully added to the mixture. The reaction is then heated (e.g., to 80°C) until a homogenous solution is formed. This step is crucial for deprotonating the hydroxyl group of the piperidine, making it a potent nucleophile.
- **Nucleophilic Substitution:** After cooling to ambient temperature, a solution of 4-fluorotoluene in DMSO is added. The reaction is allowed to proceed for an extended period, typically 24 hours.
- **Workup:** The reaction mixture is then poured into cold water and extracted with an organic solvent like ether.

- **Purification:** The combined organic layers are washed with brine, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by trituration with a non-polar solvent like cyclohexane or pentane, followed by filtration. Final purification can be achieved through techniques like sublimation or column chromatography.

Self-Validating System: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed using analytical techniques as outlined below.

Analytical Characterization

To ensure the quality and identity of the synthesized compound, a suite of analytical methods should be employed.

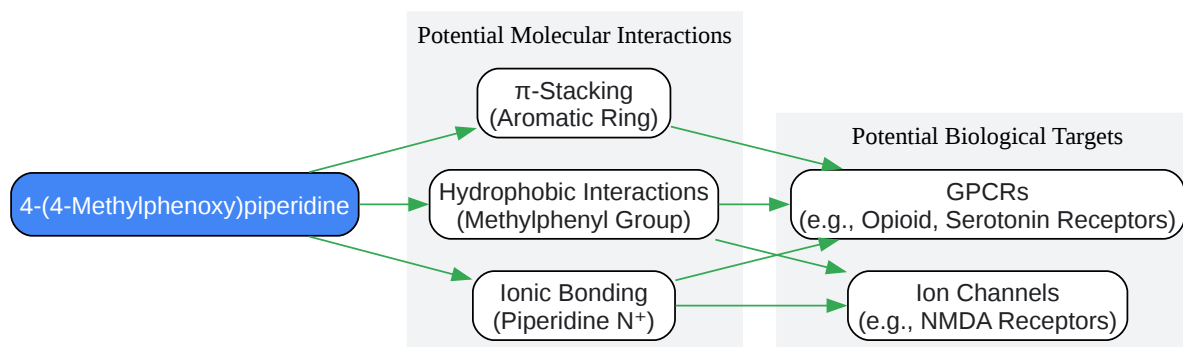
Analytical Technique	Expected Outcome	Purpose
High-Performance Liquid Chromatography (HPLC)	A single, sharp peak indicating high purity (e.g., $\geq 95\%$). ^[2]	To determine the purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy	^1H and ^{13}C NMR spectra will show characteristic peaks for the aromatic, piperidine, and methyl protons and carbons, confirming the molecular structure.	To elucidate and confirm the chemical structure.
Mass Spectrometry (MS)	The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of the compound. For the protonated free base ($[\text{M}+\text{H}]^+$), this would be at an m/z of 192.13829. ^[4]	To confirm the molecular weight and elemental composition.

Pharmacological Relevance and Potential Applications

The 4-aryloxy piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Piperidine derivatives are known to exhibit a wide range of pharmacological effects, including analgesic properties.[5][6]

- **CNS Disorders:** Many piperidine-containing compounds are developed for neurological disorders.[2][7] The structural motif of **4-(4-methylphenoxy)piperidine** makes it a valuable intermediate for the synthesis of novel therapeutic agents in this area.[2]
- **Receptor Targeting:** Derivatives of 4-phenylpiperidine have been shown to have an affinity for opioid receptors.[8] This suggests that **4-(4-methylphenoxy)piperidine** could serve as a foundational structure for developing new analgesics.
- **Ion Channel Modulation:** Some related structures have been identified as potent and selective NMDA receptor antagonists, which are important targets in neuroscience research. [9]

Mechanism of Action Insights: The protonated piperidine nitrogen at physiological pH is well-suited to form a strong ionic bond with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding sites of G-protein coupled receptors and ion channels. The 4-methylphenoxy group can participate in hydrophobic and π -stacking interactions, contributing to binding affinity and selectivity.



[Click to download full resolution via product page](#)

Caption: Potential molecular interactions and biological targets of **4-(4-Methylphenoxy)piperidine**.

Conclusion

4-(4-Methylphenoxy)piperidine is a versatile chemical entity with a favorable profile for use as a building block in drug discovery. Its straightforward synthesis and the known pharmacological importance of the aryloxy piperidine scaffold make it a compound of high interest. This guide has provided a detailed overview of its properties, synthesis, and potential applications to support further research and development efforts.

References

- Domling, A., et al. (2005). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. *Journal of Medicinal Chemistry*, 48(15), 4935-4941.
- Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. *Journal of Medicinal Chemistry*, 26(1), 42-50.
- Van Bever, W. F., et al. (1976). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. *Journal of Medicinal Chemistry*, 19(11), 1319-1327.

- ResearchGate. (n.d.). Synthesis of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}benzoic acid (5). Retrieved from [[Link](#)]
- Akhtar, T., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry, 9(7), 968-974.
- PrepChem. (n.d.). Synthesis of 4-Phenyl-4-(4-trifluoromethylphenoxy)piperidine. Retrieved from [[Link](#)]
- PubChem. (n.d.). 4-(4-Methoxy-phenoxy-methyl)-piperidine. Retrieved from [[Link](#)]
- Casy, A. F., & Ogungbamila, F. O. (1982). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Pharmacy and Pharmacology, 34(4), 210-215.
- DTIC. (n.d.). Piperidine Synthesis. Retrieved from [[Link](#)]
- Analytical Methods - RSC Publishing. (n.d.). Retrieved from [[Link](#)]
- PubChemLite. (n.d.). **4-(4-methylphenoxy)piperidine** (C12H17NO). Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. 4-(4-METHYLPHENOXY)PIPERIDINE CAS#: [amp.chemicalbook.com]
2. chemimpex.com [chemimpex.com]
3. prepchem.com [prepchem.com]
4. PubChemLite - 4-(4-methylphenoxy)piperidine (C12H17NO) [pubchemlite.lcsb.uni.lu]
5. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- [7. chemimpex.com \[chemimpex.com\]](https://www.chemimpex.com)
- [8. Structure-activity studies of morphine fragments. I. 4-alkyl-4-\(m-hydroxy-phenyl\)-piperidines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. 4-Hydroxy-1-\[2-\(4-hydroxyphenoxy\)ethyl\]-4-\(4-methylbenzyl\)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [In-depth Technical Guide: 4-(4-Methylphenoxy)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1318661/docs#in-depth-technical-guide-4-4-methylphenoxy-piperidine\]](https://www.benchchem.com/product/b1318661/docs#in-depth-technical-guide-4-4-methylphenoxy-piperidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check